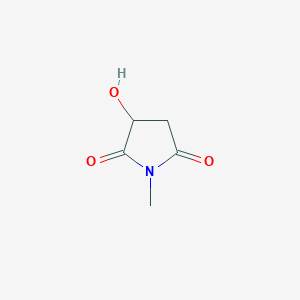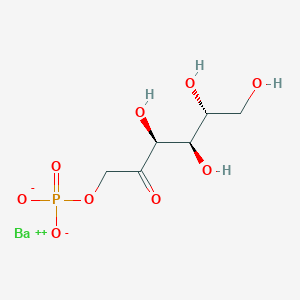
4-(iodomethyl)tetrahydro-2H-pyran
Overview
Description
4-(Iodomethyl)tetrahydro-2H-pyran: is an organic compound with the molecular formula C6H11IO It is a derivative of tetrahydropyran, where an iodine atom is attached to the methyl group at the fourth position of the tetrahydropyran ring
Mechanism of Action
Target of Action
The primary target of 4-(Iodomethyl)tetrahydro-2H-pyran is the CB2 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
this compound is a synthetic cannabinoid that binds to the CB2 receptor
Pharmacokinetics
Like other cannabinoids, it is likely to be lipophilic , which could impact its bioavailability and distribution within the body.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, its storage conditions suggest that it should be kept in a dark place, sealed in dry, and stored in a freezer, under -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Iodomethyl)tetrahydro-2H-pyran can be synthesized from 4-(methanesulfonyloxymethyl)tetrahydropyran. The preparation involves heating and refluxing 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone. The reaction mixture is refluxed for several hours, followed by cooling, filtration, and extraction with diethyl ether. The organic phase is washed with sodium thiosulfate solution to remove any residual iodine, followed by drying and solvent removal to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Iodomethyl)tetrahydro-2H-pyran primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium alkoxides in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the tetrahydropyran ring to form lactones or other oxidized derivatives.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidation can lead to the formation of lactones or other oxygenated compounds.
Scientific Research Applications
4-(Iodomethyl)tetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocycles and other functionalized compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it can be modified to create bioactive molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
4-(Bromomethyl)tetrahydro-2H-pyran: Similar in structure but with a bromine atom instead of iodine. It also undergoes nucleophilic substitution reactions but with different reactivity due to the nature of the halogen.
4-(Chloromethyl)tetrahydro-2H-pyran: Contains a chlorine atom and exhibits similar reactivity patterns but with lower reactivity compared to the iodine derivative.
Uniqueness: 4-(Iodomethyl)tetrahydro-2H-pyran is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine and chlorine. This makes it more reactive in substitution reactions, allowing for a broader range of chemical transformations and applications in synthesis.
Properties
IUPAC Name |
4-(iodomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLFSPBSNWUXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383727 | |
| Record name | 4-(iodomethyl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101691-94-5 | |
| Record name | 4-(iodomethyl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(iodomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



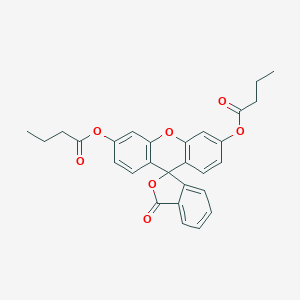

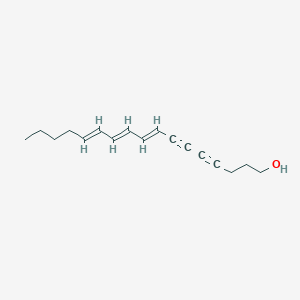
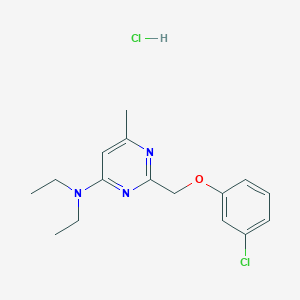

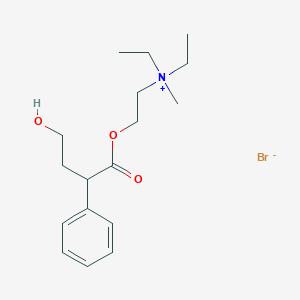
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
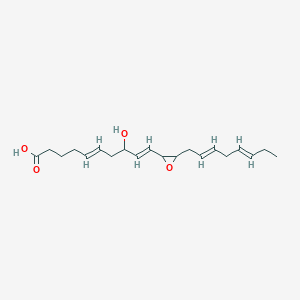
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)
![[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate](/img/structure/B9316.png)
